molecular formula C17H23N5O2 B1200983 Sunepitron CAS No. 131831-03-3

Sunepitron

Cat. No.: B1200983
CAS No.: 131831-03-3
M. Wt: 329.4 g/mol
InChI Key: UXWBIYCPUVWKHP-KBPBESRZSA-N
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Preparation Methods

The synthesis of sunepitron involves several steps:

    Conversion of Pyridine Dicarboxylic Acid to Acid Chloride: The process begins with the conversion of pyridine dicarboxylic acid to its acid chloride.

    Formation of Ester: The acid chloride reacts with methanol to form an ester.

    Catalytic Hydrogenation: This step reduces the pyridine ring to a piperidine of undefined stereochemistry.

    Alkylation: The intermediate is alkylated with chloroacetonitrile.

    Reduction with Raney Nickel: The cyano group is reduced to the corresponding primary amine, which then undergoes an internal ester-amine interchange to yield a cyclized lactam.

    Reduction with Lithium Aluminium Hydride: The lactam is reduced to an amine, and the ester on the other ring is reduced to a carbinol, forming an aminoalcohol.

    Alkylation with 2-Chloropyrimidine: The basic function is alkylated with 2-chloropyrimidine.

    Formation of Mesylate and Displacement by Sodium Azide: The alcohol is reacted with methanesulfonyl chloride to form a mesylate, which is then displaced by sodium azide.

    Reduction of Azide to Primary Amine: The azide group is reduced to the primary amine.

    Formation of Succinimide: The final product is obtained by reacting the primary amine with succinic anhydride, yielding this compound.

Chemical Reactions Analysis

Sunepitron undergoes various chemical reactions, including:

Common reagents used in these reactions include methanol, chloroacetonitrile, Raney nickel, lithium aluminium hydride, 2-chloropyrimidine, methanesulfonyl chloride, and sodium azide. The major products formed from these reactions are intermediates leading to the final this compound compound .

Scientific Research Applications

Mechanism of Action

Sunepitron exerts its effects by acting as a serotonin 5-hydroxytryptamine 1A receptor agonist and an alpha-2 adrenergic receptor antagonist. It also has dopamine D2 agonist properties. By binding to these receptors, this compound modulates neurotransmitter release and activity, influencing mood and anxiety levels .

Comparison with Similar Compounds

Sunepitron is unique due to its combined receptor activity. Similar compounds include:

This compound’s uniqueness lies in its dual action on serotonin and adrenergic receptors, which distinguishes it from other compounds that typically target only one receptor type.

Properties

CAS No.

131831-03-3

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H23N5O2/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17/h1,6-7,13-14H,2-5,8-12H2/t13-,14-/m0/s1

InChI Key

UXWBIYCPUVWKHP-KBPBESRZSA-N

Isomeric SMILES

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4

SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4

Canonical SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4

Synonyms

sunepitron

Origin of Product

United States

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